Cas no 194156-55-3 (3-Boc-aminobutyronitrile)

3-Boc-aminobutyronitrile is a protected amino nitrile derivative commonly utilized in organic synthesis and pharmaceutical research. The tert-butoxycarbonyl (Boc) group serves as a protective moiety for the amine functionality, enhancing stability during synthetic transformations. This compound is particularly valuable in the preparation of β-amino acids, heterocycles, and other bioactive intermediates. Its nitrile group offers versatile reactivity, enabling further functionalization via reduction, hydrolysis, or nucleophilic addition. The Boc-protected amine ensures selective deprotection under mild acidic conditions, facilitating controlled stepwise synthesis. This reagent is favored for its compatibility with a wide range of reaction conditions and its role in streamlining multi-step synthetic routes.
3-Boc-aminobutyronitrile structure
3-Boc-aminobutyronitrile structure
Product Name:3-Boc-aminobutyronitrile
CAS No:194156-55-3
MF:C9H16N2O2
MW:184.235542297363
MDL:MFCD06804553
CID:116535
PubChem ID:15326465
Update Time:2025-06-11

3-Boc-aminobutyronitrile Chemical and Physical Properties

Names and Identifiers

    • Carbamic acid,(2-cyano-1-methylethyl)-, 1,1-dimethylethyl ester (9CI)
    • 3-BOC-AMINOBUTYRONITRILE,
    • tert-butyl 3-amino-3-cyano-2-methylpropanoate
    • 3-amino-3-cyano-2-methylpropanoic acid tert-butyl ester
    • 3-BOC-AMINOBUTANENITRILE
    • tert-butyl 3-azanyl-3-cyano-2-methyl-propanoate
    • (2-Cyano-1-methyl-ethyl)-carbamic acid tert-butyl ester
    • 3-Boc-aminobutyronitrile
    • CS-0342484
    • tert-Butyl (1-cyanopropan-2-yl)carbamate
    • SCHEMBL4118840
    • SB44821
    • 3-N-BOC-(S)-AMINOBUTYRONITRILE
    • AKOS011371876
    • SB45348
    • MFCD06804553
    • EN300-74202
    • F87808
    • Z954631608
    • (S)-3-(Boc-Amino)butanenitrile
    • SY294702
    • tert-Butyl(1-cyanopropan-2-yl)carbamate
    • MFCD07779197
    • 194156-55-3
    • tert-butyl N-(1-cyanopropan-2-yl)carbamate
    • Carbamic acid, (2-cyano-1-methylethyl)-, 1,1-dimethylethyl ester (9CI)
    • tert-butyl 1-cyanopropan-2-ylcarbamate
    • DB-130543
    • MDL: MFCD06804553
    • Inchi: 1S/C9H16N2O2/c1-7(5-6-10)11-8(12)13-9(2,3)4/h7H,5H2,1-4H3,(H,11,12)
    • InChI Key: DIUMTAGYVCAZRM-UHFFFAOYSA-N
    • SMILES: O(C(NC(C)CC#N)=O)C(C)(C)C

Computed Properties

  • Exact Mass: 184.12100
  • Monoisotopic Mass: 184.121177757g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 5
  • Complexity: 222
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.1
  • Topological Polar Surface Area: 62.1Ų

Experimental Properties

  • PSA: 62.12000
  • LogP: 2.20418

3-Boc-aminobutyronitrile Customs Data

  • HS CODE:2926909090
  • Customs Data:

    China Customs Code:

    2926909090

    Overview:

    2926909090 Other nitrile based compounds. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    HS:2926909090 other nitrile-function compounds VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%

3-Boc-aminobutyronitrile Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
B814188-10mg
3-Boc-aminobutyronitrile
194156-55-3
10mg
$ 50.00 2022-06-06
TRC
B814188-50mg
3-Boc-aminobutyronitrile
194156-55-3
50mg
$ 95.00 2022-06-06
TRC
B814188-100mg
3-Boc-aminobutyronitrile
194156-55-3
100mg
$ 135.00 2022-06-06
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
05R0131-1g
3-Boc-aminobutyronitrile
194156-55-3 97%
1g
1339.91CNY 2021-05-08
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
05R0131-5g
3-Boc-aminobutyronitrile
194156-55-3 97%
5g
5071.29CNY 2021-05-08
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
05R0131-25g
3-Boc-aminobutyronitrile
194156-55-3 97%
25g
20268.21CNY 2021-05-08
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
05R0131-500mg
3-Boc-aminobutyronitrile
194156-55-3 97%
500mg
1093.97CNY 2021-05-08
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
05R0131-250mg
3-Boc-aminobutyronitrile
194156-55-3 97%
250mg
975.25CNY 2021-05-08
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
05R0131-100mg
3-Boc-aminobutyronitrile
194156-55-3 97%
100mg
805.64CNY 2021-05-08
Ambeed
A310844-250mg
tert-Butyl (1-cyanopropan-2-yl)carbamate
194156-55-3 97%
250mg
$65.0 2025-03-05

3-Boc-aminobutyronitrile Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:194156-55-3)3-Boc-aminobutyronitrile
Order Number:A813706
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Monday, 2 September 2024 16:07
Price ($):568.0
Email:sales@amadischem.com

3-Boc-aminobutyronitrile Related Literature

Additional information on 3-Boc-aminobutyronitrile

Comprehensive Overview of 3-Boc-aminobutyronitrile (CAS No. 194156-55-3): Properties, Applications, and Industry Insights

3-Boc-aminobutyronitrile (CAS No. 194156-55-3) is a specialized organic compound widely utilized in pharmaceutical and agrochemical research. Its molecular structure, featuring a Boc-protected amine group and a nitrile functionality, makes it a versatile intermediate for synthesizing complex molecules. With the increasing demand for peptide-based therapeutics and small-molecule drugs, this compound has garnered significant attention in both academic and industrial settings.

The Boc (tert-butoxycarbonyl) group in 3-Boc-aminobutyronitrile serves as a temporary protecting group for amines, enabling selective reactions in multi-step syntheses. This property aligns with the growing trend of green chemistry and atom-efficient processes, as it minimizes unwanted side reactions. Researchers frequently search for "Boc-protection strategies" or "nitrile applications in drug discovery," highlighting the relevance of this compound in modern synthetic workflows.

From a structural perspective, 3-Boc-aminobutyronitrile offers a unique balance of reactivity and stability. The nitrile group can be hydrolyzed to carboxylic acids or reduced to primary amines, while the Boc group can be cleaved under mild acidic conditions. Such flexibility makes it invaluable for constructing heterocyclic scaffolds, a hot topic in fragment-based drug design. Recent publications on "click chemistry in medicinal chemistry" often reference derivatives of this compound.

In the context of bioconjugation and prodrug development, 3-Boc-aminobutyronitrile demonstrates exceptional utility. Its compatibility with solid-phase peptide synthesis (SPPS) protocols addresses the pharmaceutical industry's need for high-purity intermediates. Analytical techniques like HPLC and LC-MS are commonly employed to characterize this compound, reflecting the broader emphasis on quality-by-design (QbD) principles in API manufacturing.

The compound's role extends to crop protection research, where its nitrile moiety contributes to the development of novel herbicide safeners. This application resonates with current discussions about sustainable agriculture and precision farming. Patent analyses reveal increasing filings involving 194156-55-3 derivatives, particularly in enzyme inhibitor formulations targeting plant pathogens.

From a regulatory standpoint, 3-Boc-aminobutyronitrile complies with major pharmacopoeia standards, making it suitable for GMP production. Its stability under ambient conditions aligns with cold chain logistics reduction efforts—a key concern for pharmaceutical distributors. FAQs like "Boc deprotection methods" or "nitrile safety in lab settings" frequently appear in chemical forums, underscoring its practical importance.

Recent advancements in continuous flow chemistry have highlighted 3-Boc-aminobutyronitrile as a model substrate for microreactor technology. Its moderate solubility in organic solvents enables efficient process intensification, addressing industry demands for scalable synthetic routes. Computational studies on its molecular electrostatic potential further support rational drug design applications.

The compound's chiral purity has become particularly relevant with the rise of stereoselective synthesis techniques. Chromatographic resolution of 3-Boc-aminobutyronitrile enantiomers enables access to optically active building blocks—a critical requirement for central nervous system (CNS) drug development. This connects with trending searches about "chiral auxiliaries" and "asymmetric catalysis."

In material science applications, derivatives of 194156-55-3 contribute to self-assembling monolayers and molecular imprinting polymers. These cutting-edge applications align with nanotechnology research priorities, particularly in biosensor development. The compound's hydrogen bonding capacity makes it valuable for designing supramolecular architectures—a subject of numerous recent review articles.

Market analyses indicate steady growth in demand for 3-Boc-aminobutyronitrile, driven by expanding contract research organizations (CROs) and generic drug pipelines. Suppliers increasingly emphasize batch-to-batch consistency and regulatory documentation, reflecting the compound's transition from research-grade to commercial-scale applications. This evolution parallels industry discussions about supply chain resilience in fine chemicals.

Environmental considerations surrounding 3-Boc-aminobutyronitrile focus on its biodegradation pathways and ecotoxicological profile. Recent life-cycle assessment studies position it favorably compared to alternative intermediates, supporting its selection for green chemistry initiatives. These findings respond to increasing searches about "benign by design" chemical strategies.

Future research directions likely involve 3-Boc-aminobutyronitrile's incorporation into DNA-encoded libraries and proteolysis targeting chimeras (PROTACs)—two rapidly evolving areas in drug discovery. Its balanced lipophilicity profile (calculated LogP ~1.2) makes it particularly suitable for these applications, as evidenced by recent conference proceedings on molecular glues.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:194156-55-3)3-Boc-aminobutyronitrile
A813706
Purity:99%
Quantity:5g
Price ($):568.0
Email